molecular formula C12H21NO10 B584970 N-(Hydroxyacetyl)-2-O-methyl-a-neuraminic acid CAS No. 14206-42-9

N-(Hydroxyacetyl)-2-O-methyl-a-neuraminic acid

Cat. No.: B584970
CAS No.: 14206-42-9
M. Wt: 339.297
InChI Key: NFUCYHODBBSMAK-BLMTXZDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Hydroxyacetyl)-2-O-methyl-a-neuraminic acid is a derivative of neuraminic acid, a type of sialic acid. Sialic acids are a family of nine-carbon sugars that play crucial roles in cellular recognition and signaling processes. This compound is particularly interesting due to its structural modifications, which may impart unique biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Hydroxyacetyl)-2-O-methyl-a-neuraminic acid typically involves the modification of neuraminic acid. One common method includes the acetylation of neuraminic acid followed by methylation. The reaction conditions often require the use of acetic anhydride and methanol under controlled temperatures to ensure selective acetylation and methylation.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microbial strains capable of producing modified sialic acids. These methods are advantageous due to their scalability and cost-effectiveness.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or thiols under mild conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-(Hydroxyacetyl)-2-O-methyl-a-neuraminic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Plays a role in studying cellular recognition and signaling pathways.

    Industry: Used in the production of glycoproteins and other biologically relevant molecules.

Mechanism of Action

The mechanism of action of N-(Hydroxyacetyl)-2-O-methyl-a-neuraminic acid involves its interaction with specific cellular receptors and enzymes. The compound can mimic natural sialic acids, thereby influencing cellular processes such as adhesion, migration, and signaling. Molecular targets include sialic acid-binding immunoglobulin-type lectins (Siglecs) and other glycan-binding proteins.

Comparison with Similar Compounds

  • N-acetylneuraminic acid
  • N-glycolylneuraminic acid
  • 2,3-dehydro-2-deoxy-N-acetylneuraminic acid

Comparison: N-(Hydroxyacetyl)-2-O-methyl-a-neuraminic acid is unique due to its hydroxyacetyl and methyl modifications. These structural changes can alter its binding affinity and specificity towards various receptors compared to other sialic acids. This uniqueness makes it a valuable tool in studying specific biological interactions and developing targeted therapeutics.

Properties

IUPAC Name

(2R,5R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO10/c1-22-12(11(20)21)2-5(16)8(13-7(18)4-15)10(23-12)9(19)6(17)3-14/h5-6,8-10,14-17,19H,2-4H2,1H3,(H,13,18)(H,20,21)/t5?,6-,8-,9-,10?,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUCYHODBBSMAK-PTSXKQDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)CO)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@]1(CC([C@H](C(O1)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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